N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide
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Overview
Description
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide is a complex organic compound that features a thiophene ring, a methoxy group, and a propoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which undergoes functionalization to introduce the methoxy and ethyl groups. This is followed by sulfonamide formation through the reaction of the intermediate with 4-propoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group results in the corresponding amine.
Scientific Research Applications
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring and sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-(thiophen-2-yl)ethyl)-4-propoxybenzenesulfonamide
- N-(2-methoxy-2-(furan-3-yl)ethyl)-4-propoxybenzenesulfonamide
- N-(2-methoxy-2-(pyridin-3-yl)ethyl)-4-propoxybenzenesulfonamide
Uniqueness
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide is unique due to the specific positioning of the thiophene ring and the methoxy group, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-3-9-21-14-4-6-15(7-5-14)23(18,19)17-11-16(20-2)13-8-10-22-12-13/h4-8,10,12,16-17H,3,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQKXTGSJXHTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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